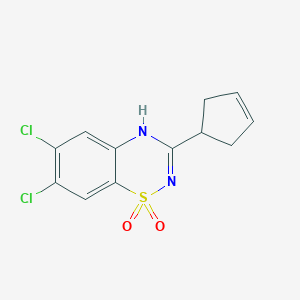
Pazoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pazoxide: is a chemical compound with the molecular formula C₁₂H₁₀Cl₂N₂O₂S .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pazoxide typically involves the reaction of 6,7-dichloro-3-cyclopent-3-en-1-yl-1,2,4-benzothiadiazine-1,1-dioxide with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as pyridine and catalysts like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIEA (N,N-diisopropylethylamine) to facilitate the coupling reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Pazoxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines or thiols.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the chloro groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Pazoxide has been explored for various scientific research applications, including:
Chemistry: this compound is used as a precursor in the synthesis of other benzothiadiazine derivatives.
Biology: Its potential biological activities, such as antihypertensive effects, are of interest.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Industry: this compound and its derivatives may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Pazoxide involves its interaction with specific molecular targets. It is believed to exert its effects by modulating ion channels or receptors involved in blood pressure regulation. The exact pathways and molecular targets are still under investigation, but it is thought to influence the cardiovascular system by affecting smooth muscle contraction and vasodilation.
Comparison with Similar Compounds
Chlorothiazide: Another benzothiadiazine derivative used as a diuretic.
Hydrochlorothiazide: A widely used antihypertensive agent with a similar structure.
Bendroflumethiazide: Another thiazide diuretic with comparable pharmacological properties.
Uniqueness: Pazoxide is unique due to its specific chemical structure, which includes a cyclopent-3-en-1-yl group
Properties
CAS No. |
21132-59-2 |
|---|---|
Molecular Formula |
C12H10Cl2N2O2S |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
6,7-dichloro-3-cyclopent-3-en-1-yl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-8-5-10-11(6-9(8)14)19(17,18)16-12(15-10)7-3-1-2-4-7/h1-2,5-7H,3-4H2,(H,15,16) |
InChI Key |
NXRJFNBTRPERHV-UHFFFAOYSA-N |
SMILES |
C1C=CCC1C2=NS(=O)(=O)C3=CC(=C(C=C3N2)Cl)Cl |
Canonical SMILES |
C1C=CCC1C2=NS(=O)(=O)C3=CC(=C(C=C3N2)Cl)Cl |
Key on ui other cas no. |
21132-59-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




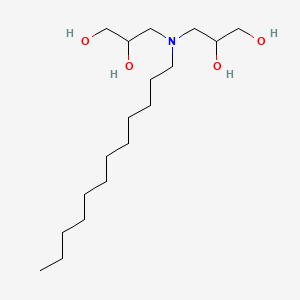
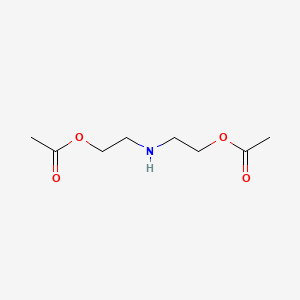
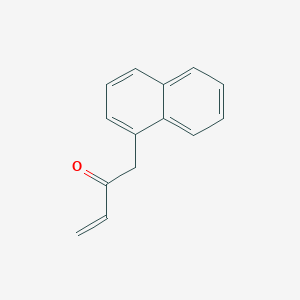
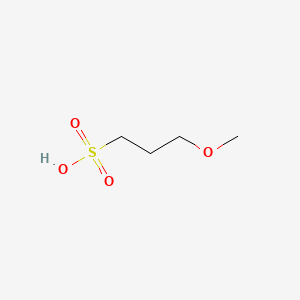

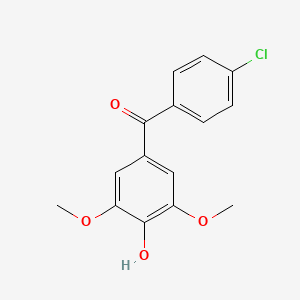
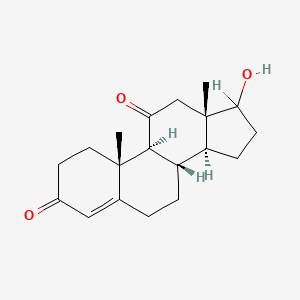
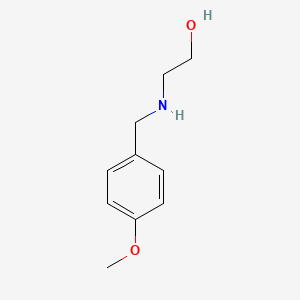



![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B1615127.png)
